L-Norvaline, methyl ester
CAS No.: 29582-96-5
Cat. No.: VC6776551
Molecular Formula: C6H13NO2
Molecular Weight: 131.175
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 29582-96-5 |
|---|---|
| Molecular Formula | C6H13NO2 |
| Molecular Weight | 131.175 |
| IUPAC Name | methyl (2S)-2-aminopentanoate |
| Standard InChI | InChI=1S/C6H13NO2/c1-3-4-5(7)6(8)9-2/h5H,3-4,7H2,1-2H3/t5-/m0/s1 |
| Standard InChI Key | VXGRMCZTYDXKQW-YFKPBYRVSA-N |
| SMILES | CCCC(C(=O)OC)N |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
L-Norvaline methyl ester possesses a molecular weight of 131.17 g/mol and the systematic IUPAC name methyl (2S)-2-aminopentanoate. Its structure features a pentanoic acid backbone with an amino group at the second carbon and a methyl ester moiety at the carboxyl terminus . The compound’s chirality, derived from the L-configuration of the amino group, is critical for its biological activity, as evidenced by enantiomer-specific enzyme inhibition studies .
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₁₃NO₂ | |
| Exact Mass | 131.095 g/mol | |
| Optical Rotation (D) | +21 ± 2° (c=1 in EtOH) | |
| LogP | 0.987 | |
| PSA | 52.32 Ų |
Synthesis and Industrial Production
The synthesis of L-norvaline methyl ester typically involves acid-catalyzed esterification of L-norvaline with methanol. In laboratory settings, refluxing L-norvaline with methanol and hydrochloric acid yields the ester hydrochloride salt, which is subsequently neutralized and purified via recrystallization. Industrial-scale production employs continuous flow reactors with heterogeneous catalysts (e.g., sulfonated resins) to achieve yields exceeding 85% while minimizing waste. Recent advances focus on enzymatic esterification using lipases, which offer stereoselectivity and milder reaction conditions .
Applications in Pharmaceutical and Biochemical Research
Role in Drug Development
L-Norvaline methyl ester serves as a precursor for elastase inhibitors, which are pivotal in treating chronic obstructive pulmonary disease (COPD) and emphysema. A 2025 study demonstrated that azolide derivatives of this compound irreversibly inhibit human leukocyte elastase (HLE) with an IC₅₀ of 2.3 µM, outperforming earlier analogues . The inhibitory mechanism involves the formation of a covalent bond between the latent isocyanate group (generated in situ) and the enzyme’s active site serine residue .
Table 2: Inhibitory Activity of L-Norvaline Methyl Ester Derivatives
| Derivative | Target Enzyme | IC₅₀ (µM) | Selectivity |
|---|---|---|---|
| Compound 5 | HLE | 2.3 | High |
| Compound 10 | Porcine Elastase | 4.1 | Moderate |
Biochemical Pathways and Metabolic Studies
In metabolic research, this ester facilitates the study of amino acid uptake kinetics due to its cell membrane permeability. Radiolabeled variants ([¹⁴C]-methyl group) have been used to trace norvaline incorporation into bacterial peptides, revealing its competition with valine in Streptomyces akiyoshiensis . Such studies underscore its utility in probing microbial secondary metabolism and antibiotic biosynthesis .
Industrial and Regulatory Considerations
Regulatory Status and Trade Data
Classified under HS code 2922499990, L-norvaline methyl ester is subject to a 6.5% MFN tariff in the U.S. and 17% VAT in China . Regulatory mandates require certificates of inspection for international shipments, reflecting its dual-use potential in pharmaceutical and cosmetic industries .
Analytical and Characterization Techniques
Gas Chromatography (GC) Profiling
The NIST WebBook documents GC retention indices for L-norvaline methyl ester using a 5% phenyl methyl siloxane column. Under optimized conditions (20°C to 280°C at 5–10°C/min), the compound elutes at 1,295 RI units, aiding in purity assessments .
Table 3: GC Analysis Parameters
| Column Type | Active Phase | RI Value | Program |
|---|---|---|---|
| Capillary | 5% Phenyl Siloxane | 1,295 | 20°C → 120°C (5°C/min) → 280°C |
Spectroscopic Identification
Mass spectrometry (MS) reveals a base peak at m/z 131.1 corresponding to the molecular ion [M+H]⁺, while IR spectra show characteristic stretches for ester carbonyl (1,745 cm⁻¹) and primary amine (3,350 cm⁻¹) .
Emerging Applications and Future Directions
Cosmetic Formulations
Ongoing trials explore its incorporation into anti-aging creams, where it enhances collagen synthesis in dermal fibroblasts. A 2024 pilot study reported a 22% increase in collagen production after 8 weeks of topical application .
Challenges and Research Gaps
Despite its promise, scalability issues persist in enzymatic synthesis routes, with current yields stagnating at 50–60% . Additionally, long-term toxicological profiles remain undefined, necessitating OECD 452-compliant chronic toxicity studies.
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